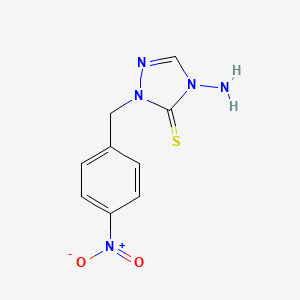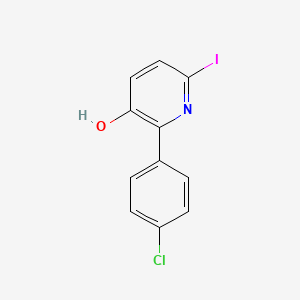![molecular formula C16H18ClN3O3 B5544830 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)
1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide often involves complex chemical processes. For example, Şahin et al. (2012) synthesized a related compound using methods like single-crystal X-ray diffraction and density functional theory (DFT) optimization (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like IR, NMR, and elemental analyses. For instance, the study by Şahin et al. (2012) revealed structural properties through spectral studies (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions and properties are key aspects of such compounds. Although specific reactions of 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide aren't directly available, related compounds have been studied for their reactivity and interaction with other substances. For example, Mallikarjuna et al. (2014) explored the synthesis of similar compounds and their potential applications, emphasizing their reactivity and interaction with other chemicals (Mallikarjuna, Padmashali, & Sandeep, 2014).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structures and synthesis methods. The studies by Şahin et al. and Mallikarjuna et al. provide insights into the physical attributes that can be expected from similar compounds (Şahin et al., 2012); (Mallikarjuna et al., 2014).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research on compounds structurally related to 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide has explored their potential anticonvulsant properties. For example, enaminones with similar structural features have been studied for their hydrogen bonding and potential as anticonvulsant agents, highlighting the significance of the cyclohexene rings and the aromatic components in medicinal chemistry applications (Kubicki, Bassyouni, & Codding, 2000).
Anticancer and Antituberculosis Studies
Compounds with elements similar to the chemical have been synthesized and tested for their anticancer and antituberculosis effects. Studies have shown that certain derivatives exhibit significant activity against specific cancer cell lines and tuberculosis strains, indicating potential therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Studies
Research into amide derivatives of quinolone, which share some structural characteristics with the compound of interest, has revealed their promising antimicrobial properties. These studies contribute to the development of new antibacterial agents, highlighting the versatility of this chemical scaffold in combating microbial infections (Patel, Patel, & Chauhan, 2007).
Receptor Interaction Studies
Studies on compounds structurally related to 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide have also explored their interaction with various receptors. For instance, the investigation of antagonist interactions with CB1 cannabinoid receptors provides insights into the molecular basis of their effects, which could inform the design of new therapeutic agents targeting neurological and psychological conditions (Shim et al., 2002).
Zukünftige Richtungen
The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties in more detail. Additionally, its potential biological activity could be explored, which could lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)-2-methyl-5-oxopiperazine-1-carbonyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-8-20(12-4-2-3-11(17)7-12)13(21)9-19(10)15(23)16(5-6-16)14(18)22/h2-4,7,10H,5-6,8-9H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWLEFHLMRKXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2(CC2)C(=O)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(3-Chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)

![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)
![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)

![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)